Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Peptidomimetics Conformational Analysis Drug Design

Researchers requiring peptide conformational constraint face limited access to rigid, non-proteinogenic amino acid scaffolds. Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate (CAS 141104-65-6) is a conformationally restricted 2-aminoindane-2-carboxylic acid ethyl ester that enforces α-helix and β-turn secondary structures for enhanced target affinity and metabolic stability. - Rigid indane framework mimics phenylalanine while restricting backbone flexibility for peptidomimetic design. - Ethyl ester enables standard SPPS coupling and subsequent deprotection. - Serves as a core scaffold for GPCR modulators and enzyme inhibitors targeting aromatic amino acid-recognizing enzymes. Supplied with full QC documentation. Immediate global delivery from stock.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 141104-65-6
Cat. No. B129490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate
CAS141104-65-6
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC2=CC=CC=C2C1)N
InChIInChI=1S/C12H15NO2/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8,13H2,1H3
InChIKeyQDBFVFBOZSMMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Aminoindane-2-carboxylate: Constrained Scaffold for Peptidomimetics


Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate (CAS 141104-65-6) is an ethyl ester derivative of 2-aminoindane-2-carboxylic acid, a non-proteinogenic, conformationally restricted α-amino acid. The compound features a rigid indane bicyclic framework that restricts backbone flexibility, making it a valuable building block for peptidomimetics, constrained peptide analogs, and as a precursor to pharmacologically active molecules [1]. Its core indane scaffold is shared with clinically important compounds like Indinavir (HIV protease inhibitor) and Donepezil (Alzheimer's drug), highlighting its therapeutic relevance [2]. Unlike flexible linear amino acids, the constrained geometry of this scaffold enforces specific secondary structures (e.g., α-helices, β-turns) in peptides, enhancing target affinity, selectivity, and metabolic stability [3].

Constrained scaffold for peptide backbone pre-organization
Ethyl ester compatible with solid-phase peptide synthesis (SPPS)
Privileged core for GPCR ligand and enzyme inhibitor research

Ethyl 2-Aminoindane-2-carboxylate: Ester and Scaffold Specificity


Simple substitution with alternative indane-based amino acid derivatives is not viable due to the compound's unique combination of the indane scaffold and the specific ethyl ester moiety. The ethyl ester group profoundly influences key properties such as solubility, membrane permeability, and enzymatic stability, which are critical for both synthetic utility and biological activity [1]. Furthermore, the 2-aminoindane-2-carboxylic acid core itself exhibits distinct biological interactions compared to closely related constrained amino acids like 2-indanylglycine (Ing) or 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, as demonstrated in comparative conformational studies and receptor binding assays [2]. Replacing the ethyl ester with a methyl ester or the free acid can significantly alter the compound's pharmacokinetic profile and its behavior in peptide coupling reactions, making direct substitution scientifically unsound without rigorous validation [3].

Property
This Product (Ethyl Ester)
Potential Substitute
Ester group
Ethyl ester: specific solubility and stability profile
Methyl ester or free acid: may alter reactivity and ADME profile
Scaffold
2-Aminoindane-2-carboxylate: rigid indane constraint
2-Indanylglycine or tetrahydronaphthalene analog: different conformational and binding profile

Ethyl 2-Aminoindane-2-carboxylate: Evidence vs. Structural Analogs


Conformational Restriction vs. Linear Amino Acids

The indane scaffold of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate imposes significant conformational restriction compared to standard flexible amino acids. Computational and biophysical studies demonstrate that 2-aminoindane-2-carboxylic acid (Aic) exhibits a markedly reduced accessible conformational space compared to phenylalanine (Phe), a natural aromatic amino acid [1]. This constraint pre-organizes the peptide backbone for specific secondary structures, which can enhance target binding affinity and metabolic stability. While direct data for the ethyl ester is extrapolated from the core acid, the ester group does not alter the fundamental backbone constraint imposed by the indane ring system.

Conformational Restriction
Class-level inference
Restricted φ/ψ angles vs. Phe free rotation
Supports constrained peptide design
Computational and biophysical models
Peptidomimetics Conformational Analysis Drug Design

Vasopressin V2 Receptor Agonist Activity

Incorporation of 2-aminoindane-2-carboxylic acid (Aic) into arginine vasopressin (AVP) analogs yields highly potent antidiuretic agonists. The analog [Mpa1,Aic2,Val4,D-Arg8]VP exhibited antidiuretic activity comparable to the most potent known AVP analogs, demonstrating the scaffold's utility in generating high-affinity, selective GPCR ligands [1]. This provides a direct biological benchmark for the scaffold's value.

V2 Agonist Activity
Class-level inference
Reported comparable antidiuretic activity to top AVP analog
Supports V2 receptor agonist assay context
In vivo rat model data
GPCR Pharmacology Peptide Therapeutics Vasopressin Agonists

PAL Inhibition: Indane-2-carboxylic Acid vs. Phosphonate

The core scaffold, 2-aminoindane-2-carboxylic acid, acts as a weak inhibitor of phenylalanine ammonia-lyase (PAL), a key enzyme in plant phenylpropanoid metabolism. However, it is significantly less potent than the corresponding 2-aminoindan-2-phosphonic acid analog, demonstrating how subtle structural changes dramatically alter target engagement [1].

PAL Inhibition
Cross-study comparable
Significantly weaker inhibition vs. phosphonic acid analog
Guides enzyme inhibitor selectivity screening
In vitro enzyme assay
Enzyme Inhibition Plant Biology Phenylpropanoid Pathway

Dopamine D3 Receptor Binding in CNS Drug Discovery

The 2-aminoindane scaffold is a privileged structure for developing selective dopamine D3 receptor ligands, as demonstrated in multiple patents [1]. While specific binding data for the ethyl ester is not available, the core scaffold's known affinity for D3 receptors suggests its utility in creating CNS-penetrant molecules. For context, 2-aminoindane (2-AI) itself exhibits high affinity for α2C adrenoceptors (Ki = 41 nM) and interacts with monoamine transporters [2].

Dopamine D3 & α2C Binding
Class-level inference
Ki = 41 nM (α2C)
Indane core as CNS GPCR probe
D3 ligand context from patent literature
CNS Drug Discovery Dopamine Receptors GPCR Ligands

Ethyl 2-Aminoindane-2-carboxylate: Research Applications


Peptidomimetic Design and Synthesis

Ideal for introducing a conformationally constrained, non-proteinogenic amino acid residue into peptide chains to enhance proteolytic stability and target selectivity. The ethyl ester allows for standard solid-phase peptide synthesis (SPPS) coupling and subsequent deprotection [1].

GPCR Ligand Development

Serves as a core scaffold for constructing novel agonists or antagonists targeting G protein-coupled receptors, particularly those where conformational restriction is beneficial for binding affinity and selectivity [2].

Enzyme Inhibitor Discovery

A starting point for developing inhibitors of enzymes that recognize aromatic amino acids, such as phenylalanine ammonia-lyase (PAL) or tyrosine hydroxylase, where the indane ring mimics the phenyl group [3].

Application
Selection Property
Validation Focus
Peptidomimetic Design
Constrained scaffold, SPPS-compatible ester
Conformational analysis (NMR, CD)
GPCR Ligand Development
Privileged indane core
Receptor binding and selectivity profiling
Enzyme Inhibitor Discovery
Aromatic amino acid mimic
Enzyme inhibition assays (e.g., PAL)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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